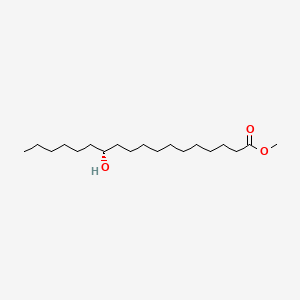

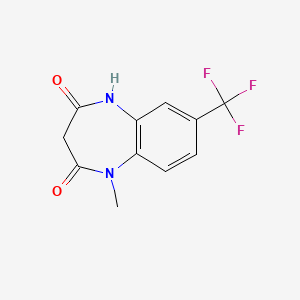

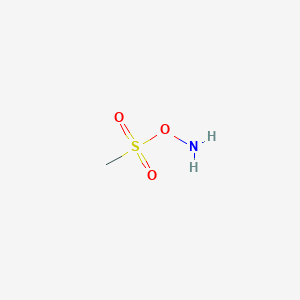

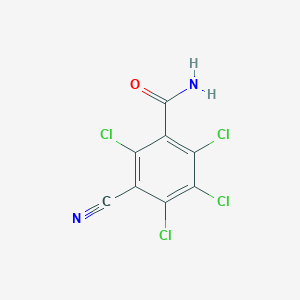

1-Methyl-7-(trifluoromethyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione

Vue d'ensemble

Description

Diazepam is a benzodiazepine drug that has a chemical formula of C16H13ClN2O . It is used in the medical field for its sedative, anxiety-relieving, muscle relaxant, and anticonvulsant properties .

Molecular Structure Analysis

The molecular structure of benzodiazepines like Diazepam involves a benzene ring fused to a diazepine ring . This forms a bicyclic structure which is common to all benzodiazepines .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Methyl-7-(trifluoromethyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione” are not available in the sources I have access to. For reference, Diazepam is a white to off-white crystalline powder, practically insoluble in water .Applications De Recherche Scientifique

Analytical Methods Development

Researchers have developed high-pressure liquid chromatographic methods to analyze 1-Methyl-7-(trifluoromethyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione (referred to as triflubazam) and its metabolites in blood and urine. This method uses adsorption chromatography with pellicular silica gel and a dioxane-isooctane mobile phase, allowing rapid sample analysis with high recovery rates and specificity established by mass spectrometry (Huettemann & Shroff, 1975). Additionally, a gas-liquid chromatography (GLC) assay method has been described for determining triflubazam in plasma or serum, using hexane for extraction and achieving high sensitivity and recovery (Bailey & Shroff, 1973).

Stereochemistry and Molecular Structure

The stereochemistry of benzodiazepine derivatives, including triflubazam, was explored using proton magnetic resonance and the paramagnetic shift reagent Eu(fod)₃. This study found that derivatives like triflubazam exist in a pseudo-boat cycloheptadiene-like conformation at room temperature, with a conformational preference influenced by the balance between steric requirements and electronic repulsion in the ring π-system (Aversa et al., 1980). The molecular structure of related compounds also reveals a boat conformation in the seven-membered ring, contributing to understanding the structural aspects of benzodiazepine derivatives (Dardouri et al., 2010).

Biotransformation Studies

The biotransformation of triflubazam in humans has been characterized, revealing extensive N-demethylation, aromatic hydroxylation, O-methylation, and dihydrodiol formation, with several metabolites identified through various chromatographic and spectrometric techniques. This study provides insights into the metabolic pathways of triflubazam in humans (Alton et al., 1975).

Molecular Properties Analysis

A theoretical study investigated the molecular properties of benzodiazepine derivatives, highlighting their biological activity as potential carcinostatic compounds and their lower addiction potential compared to other drugs. This work discusses the synthesis methods and molecular properties of benzodiazepine derivatives, contributing to the understanding of their reactivity and role in biological systems (Abirou et al., 2007).

Mécanisme D'action

While the mechanism of action for the specific compound you asked about is not available, benzodiazepines like Diazepam work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties .

Propriétés

IUPAC Name |

1-methyl-7-(trifluoromethyl)-5H-1,5-benzodiazepine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2O2/c1-16-8-3-2-6(11(12,13)14)4-7(8)15-9(17)5-10(16)18/h2-4H,5H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWNEQDLOZNORH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC(=O)NC2=C1C=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80615358 | |

| Record name | 1-Methyl-7-(trifluoromethyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-7-(trifluoromethyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione | |

CAS RN |

61352-54-3 | |

| Record name | 1-Methyl-7-(trifluoromethyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Hexenoic acid, 4-[[(2S)-2-amino-3,3-dimethyl-1-oxobutyl]methylamino]-2,5-dimethyl-, ethyl ester, monohydrochloride, (2E,4S)-](/img/structure/B3054550.png)

![4-Piperidinecarboxylic acid, 4-[(3-methoxyphenyl)amino]-, methyl ester](/img/structure/B3054553.png)

![5-[(Benzylamino)methyl]cyclohex-2-en-1-ol](/img/structure/B3054554.png)

![Silane, [(5-iodopentyl)oxy]trimethyl-](/img/structure/B3054555.png)